molecular formula C8H5ClN4O2 B13138354 6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione

6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13138354
M. Wt: 224.60 g/mol
InChI Key: QIJLXYYNGZYYBE-UHFFFAOYSA-N
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Description

6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 6-chloropyridine-2-carboxylic acid with cyanuric chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the carboxylic acid group is replaced by the triazine ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA and RNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-chloropyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This versatility allows for the development of a wide range of derivatives with diverse biological activities and industrial applications .

Properties

IUPAC Name

6-(6-chloropyridin-2-yl)-1H-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-5-3-1-2-4(10-5)6-11-7(14)13-8(15)12-6/h1-3H,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLXYYNGZYYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=NC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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